5-Bromo-2-ethoxy-3-fluoropyridine

描述

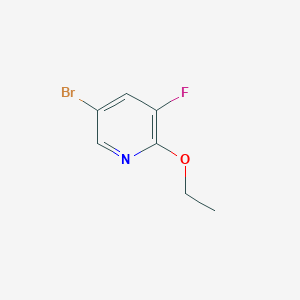

5-Bromo-2-ethoxy-3-fluoropyridine (CAS 886373-20-2) is a halogenated pyridine derivative featuring bromine at position 5, an ethoxy group at position 2, and fluorine at position 3.

属性

IUPAC Name |

5-bromo-2-ethoxy-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSAPVVIPVNVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-fluoropyridine typically involves the halogenation and subsequent functionalization of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-Bromo-2-ethoxy-3-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Employed in substitution reactions.

Oxidizing and Reducing Agents: Utilized in redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

科学研究应用

5-Bromo-2-ethoxy-3-fluoropyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

作用机制

The mechanism of action of 5-Bromo-2-ethoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, ethoxy, and fluorine groups can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of its use .

相似化合物的比较

Structural and Substituent Variations

The table below highlights key structural analogs and their substituent patterns:

Reactivity and Chemoselectivity

- Halogen Reactivity : Bromine at position 5 in this compound is more reactive toward cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) compared to chlorine or fluorine. This aligns with findings in , where bromide in 5-bromo-2-chloro-3-fluoropyridine was selectively substituted under palladium catalysis .

- Fluorine Stability : The fluorine at position 3 is less reactive under standard SNAr conditions unless activated by electron-withdrawing groups. For example, selective substitution of fluorine in similar compounds requires strong bases or nucleophiles .

- Ethoxy vs.

Physical and Chemical Properties

- Solubility : Ethoxy groups enhance hydrophobicity compared to methoxy derivatives, which may limit aqueous solubility but improve membrane permeability.

- Stability : Fluorine at position 3 increases electron-withdrawing effects, stabilizing the pyridine ring against electrophilic attack.

Commercial Availability

While this compound is listed with high purity (98%) in notes its discontinuation, suggesting reliance on custom synthesis. In contrast, analogs like 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) remain available .

生物活性

5-Bromo-2-ethoxy-3-fluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at position 5, an ethoxy group at position 2, and a fluorine atom at position 3. Its molecular formula is CHBrFNO, with a molecular weight of approximately 256.02 g/mol. The presence of these substituents enhances its reactivity and selectivity towards biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine substituents are known to influence the compound's electronic properties, enhancing its binding affinity to various biological targets. This interaction can modulate enzyme activity or receptor binding, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown promising results against various bacterial strains. The compound's structure suggests it may also possess similar activities, warranting further investigation.

Antiviral Potential

In a comparative study involving various halogenated pyridine derivatives, compounds with similar structures demonstrated significant antiviral effects. For example, the introduction of fluorine or bromine at specific positions on the pyridine ring has been linked to enhanced antiviral activity against certain pathogens . This suggests that this compound could be a candidate for antiviral drug development.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The unique combination of functional groups allows it to selectively bind to active sites on enzymes, thereby inhibiting their activity. This property is particularly valuable in drug design for diseases where enzyme regulation is crucial.

Synthesis and Evaluation

A study focused on synthesizing various pyridine derivatives highlighted the effectiveness of this compound as a building block in generating more complex molecules with potential biological activity. The synthesis involved palladium-catalyzed coupling reactions that yielded derivatives with enhanced biological profiles.

Comparative Activity Analysis

A comparative analysis of several pyridine derivatives showed that the presence of halogen atoms significantly affects biological activity. For instance, compounds with bromine and fluorine substitutions exhibited varying degrees of antimicrobial and antiviral effects, with some showing up to an 8-fold increase in inhibitory potency compared to controls .

Data Table: Biological Activity Comparison of Pyridine Derivatives

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Antiviral Activity (pMIC) |

|---|---|---|---|

| This compound | Br at position 5, F at position 3 | TBD | TBD |

| 4-Bromo-2-methylpyridine | Br at position 4, methyl at position 2 | MIC = X µg/mL | pMIC = Y |

| 3-Bromo-6-fluoropyridine | Br at position 3, F at position 6 | MIC = Z µg/mL | pMIC = W |

Note: TBD = To Be Determined; MIC = Minimum Inhibitory Concentration; pMIC = Potency Minimum Inhibitory Concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。